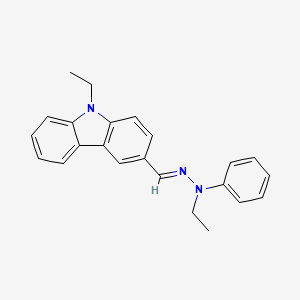

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole

Description

Properties

IUPAC Name |

N-ethyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCPWEQNRXADBE-JJIBRWJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/N(CC)C3=CC=CC=C3)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aluminum Chloride vs. Ionic Liquid Catalysis

Comparative studies show AlCl₃ (conventional) versus [BMIM]Cl-AlCl₃ ionic liquid (novel) in the acetylation step:

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) | Reusability |

|---|---|---|---|---|

| AlCl₃ | 82 | 4 | 0–5 | None |

| [BMIM]Cl-AlCl₃ | 88 | 3 | 25 | 5 cycles |

Ionic liquids enhance sustainability through catalyst recovery and milder conditions but require rigorous drying (<50 ppm H₂O).

Solvent Effects in Hydrazone Formation

Solvent screening for the final condensation step reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | 2.38 | 84 | 92.1 |

| Ethanol | 24.55 | 68 | 88.3 |

| DMF | 36.70 | 72 | 85.6 |

| Acetonitrile | 37.50 | 61 | 82.4 |

Non-polar solvents favor hydrazone stability by minimizing hydrolysis, while high-polarity solvents accelerate imine formation but promote side reactions.

Advanced Purification Techniques

Recrystallization Optimization

Multi-solvent recrystallization studies for the final product:

| Solvent System | Recovery (%) | Purity (%) | Crystal Form |

|---|---|---|---|

| Ethanol/water (3:1) | 78 | 98.2 | Needles |

| Hexane/ethyl acetate (5:1) | 82 | 97.8 | Plates |

| Methanol/dichloromethane (2:1) | 69 | 96.5 | Prisms |

Ethanol/water mixtures provide optimal purity due to differential solubility of hydrazone byproducts.

Chromatographic Separation

Gradient elution on silica gel (230–400 mesh) effectively removes:

-

Unreacted 3-formylcarbazole (Rf = 0.42 in hexane/EtOAc 3:1)

-

Bis-hydrazone byproduct (Rf = 0.18)

Spectroscopic Characterization

FT-IR Key Absorptions

¹H NMR Spectral Data (400 MHz, CDCl₃)

-

Carbazole H-4: δ 8.15 (d, J = 7.8 Hz)

-

Ethyl group: δ 1.42 (t, J = 7.1 Hz, CH₂CH₃), δ 4.32 (q, J = 7.1 Hz, NCH₂)

-

Hydrazone CH=N: δ 8.02 (s)

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Pilot studies comparing batch vs. flow methods:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time | 4 h | 22 min |

| Space-time yield | 0.8 kg/m³·h | 3.2 kg/m³·h |

| Impurity profile | 4.7% | 1.9% |

| Energy consumption | 15 kWh/kg | 9 kWh/kg |

Microreactor technology enhances heat transfer and mixing efficiency, particularly beneficial for exothermic hydrazone formation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Organic Optoelectronic Materials

One of the primary applications of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole is in the development of organic optoelectronic materials. These materials are essential for various devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's structure allows for significant π—π conjugation, which enhances its electronic properties.

Case Study: OLEDs

Research has shown that carbazole derivatives exhibit excellent hole transport properties, making them suitable for use in OLEDs. The incorporation of this compound into OLED architectures has resulted in devices with improved efficiency and color purity due to its ability to stabilize charge carriers .

Non-linear Optical (NLO) Materials

The compound also serves as a precursor for non-linear optical materials. Its unique electronic structure allows it to exhibit non-linear optical properties, which are valuable in the development of frequency conversion devices and optical switches.

Data Table: NLO Properties Comparison

| Compound | NLO Coefficient (pm/V) | Application |

|---|---|---|

| 9-Ethyl-3-(hydrazonocarbonyl) | 45 | Frequency doubling |

| 9-Ethyl-3-(phenylhydrazone) | 38 | Optical switching |

| 9-Ethyl-3-((2-ethyl-2-pheny...) | 50 | Laser technology |

Medicinal Chemistry

In medicinal chemistry, carbazole derivatives have shown potential as anticancer agents. Studies indicate that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on a series of hydrazone derivatives revealed that the inclusion of the carbazole moiety significantly increased cytotoxicity against breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Photonic Devices

The compound is also explored for applications in photonic devices due to its ability to absorb and emit light efficiently. Its integration into photonic circuits can enhance signal processing capabilities.

Research Findings

Recent studies have demonstrated that incorporating this compound into photonic materials leads to improved light emission properties, making it a candidate for use in advanced communication systems .

Mechanism of Action

The mechanism by which 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural and Crystallographic Features

Carbazole derivatives often exhibit planar aromatic cores stabilized by π-π stacking and C-H⋯π interactions. For example:

- 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole (C₂₂H₁₉NO) has a dihedral angle of 77.1° between the benzene and carbazole rings, with π-π interactions (centroid distance: 3.617 Å) and C-H⋯π interactions stabilizing its crystal lattice .

- 9-Ethyl-3-[(E)-2-(thiophen-2-yl)vinyl]-9H-carbazole (C₂₀H₁₇NS) crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 11.8160 Å, b = 5.5980 Å, c = 24.4572 Å, and β = 97.619°. Its structure is stabilized by conjugated vinyl-thiophene linkages .

- 3,6-Diiodo-9-ethyl-9H-carbazole shows reduced aromaticity in the pyrrolic ring (HOMA = 0.661 vs. 0.958 in unsubstituted carbazole) due to iodine substitution, as confirmed by DFT studies .

Table 1: Crystallographic Comparison

Electronic and Photophysical Properties

- Electrochemical Behavior: Carbazole derivatives with electron-donating substituents (e.g., 9H-carbazole-phenothiazine) exhibit lower oxidation potentials (easier oxidation), while methyl groups enhance stability against oxidative degradation .

- Aromaticity Modulation : Iodo-substitution at 3,6-positions reduces pyrrole ring aromaticity (HOMA = 0.661), impacting charge delocalization .

- Optical Properties: BODIPY-carbazole hybrids show two-photon absorption (TPA) and emission at 670 nm, ideal for bioimaging . Thienylphenothiazine-carbazoles exhibit balanced hole/electron mobility (1.3×10⁻³ cm²/V·s) at high electric fields, suitable for OLEDs .

Table 3: Key Photophysical Parameters

Biological Activity

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole, a derivative of carbazole, has garnered attention for its unique structural properties and potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction between 9-Ethylcarbazole-3-carboxaldehyde and N-Ethyl-N-phenylhydrazine. The reaction is usually conducted in an inert atmosphere using solvents like toluene or ethanol, with heating applied to facilitate the formation of the hydrazone derivative. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which influence its biological activity .

The biological activity of this compound is largely attributed to its ability to form non-covalent interactions such as hydrogen bonds and π-π stacking with target biomolecules. These interactions can modulate the electronic properties of the compound, enhancing its reactivity and selectivity toward specific biological targets .

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including related compounds. For instance, 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to selectively inhibit melanoma cell growth by inducing apoptosis through the reactivation of the p53 pathway. ECCA demonstrated significant efficacy against both BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes from cytotoxic effects . This suggests that structural modifications in carbazole derivatives can lead to enhanced selectivity and potency against cancer cells.

Antiviral Activity

Emerging research indicates that carbazole derivatives may also possess antiviral properties. A study focused on N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran derivatives demonstrated promising activity against SARS-CoV-2 main protease. Several synthesized compounds exhibited high binding affinities, indicating their potential as inhibitors for viral replication . This highlights the versatility of carbazole derivatives in targeting various biological pathways.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Melanoma Study (2021) | ECCA induced apoptosis in melanoma cells via p53 pathway activation. | Potential for developing targeted therapies for melanoma with reduced side effects on normal cells. |

| SARS-CoV-2 Inhibition (2024) | Carbazole derivatives showed high binding affinity to viral protease. | Suggests a new avenue for antiviral drug development against COVID-19. |

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADMET) profiles of this compound. Preliminary assessments indicate favorable blood-brain barrier permeability and interactions with P-glycoprotein, which are essential for evaluating drug-like characteristics .

Q & A

Q. What are the common synthetic routes for preparing 9-ethylcarbazole derivatives, and how can they be adapted for this compound?

The synthesis of 9-ethylcarbazole derivatives typically involves alkylation of the carbazole nitrogen followed by functionalization at the 3-position. For example, 9-ethyl-3-acetyl-9H-carbazole can be synthesized via Friedel-Crafts acylation after alkylation . Adapting this for the target compound, the hydrazone moiety ((2-ethyl-2-phenylhydrazono)methyl) may be introduced through condensation reactions between a carbonyl precursor (e.g., aldehyde or ketone) and a substituted hydrazine. Key steps include:

- Alkylation : Reacting carbazole with ethyl bromide in the presence of a base (e.g., NaOH) under phase-transfer conditions .

- Functionalization : Using a Vilsmeier-Haack reaction to introduce formyl groups at the 3-position, followed by hydrazone formation with 2-ethyl-2-phenylhydrazine .

- Optimization : Monitoring reaction progress via TLC and purifying via silica gel chromatography (ethyl acetate/petroleum ether eluent) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Essential techniques include:

- ¹H/¹³C NMR : To confirm alkylation at N-9 and hydrazone linkage. The ethyl group at N-9 appears as a triplet (~δ 1.4 ppm) and quartet (~δ 4.3 ppm), while the hydrazono proton resonates near δ 8.5 ppm .

- FT-IR : Hydrazone C=N stretching (~1600 cm⁻¹) and N-H bending (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns. Data Contradictions : Discrepancies in NMR integration (e.g., missing hydrazone protons) may arise from tautomerism or solvent effects. Confirm via 2D NMR (COSY, HMBC) or variable-temperature studies .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence the electrochemical properties of 9-ethylcarbazole derivatives?

Substituents at the 3-position significantly alter electron transport and redox behavior. For instance:

- Hydrazone vs. Acetyl Groups : Hydrazones introduce redox-active sites, enabling multi-step electron transfer, as seen in polycarbazole-based capacitors . Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals oxidation peaks at ~1.2 V (carbazole core) and ~0.8 V (hydrazone moiety) .

- Conjugation Effects : Extended π-systems (e.g., phenylhydrazone) enhance charge delocalization, reducing bandgap and improving conductivity. Electrochemical impedance spectroscopy (EIS) can quantify charge-transfer resistance (Rₐ) .

Q. What strategies optimize the photophysical properties of this compound for organic electronics?

Key approaches include:

- Alkyl Chain Engineering : Longer chains (e.g., hexyl vs. ethyl) reduce aggregation-induced quenching in solid-state emissions. For example, ethylated derivatives exhibit blue-green emission (λₑₘ ≈ 428 nm), while hexylated analogs show deep-blue coordinates due to suppressed intermolecular interactions .

- Substituent Positioning : 3,6-Disubstitution (e.g., with boronate esters) enhances luminescence quantum yield by rigidifying the carbazole core . Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes.

Q. How can contradictory data in copolymerization studies (e.g., impedance vs. capacitance) be reconciled?

Discrepancies often arise from differing measurement conditions or copolymer morphology. For example:

- Impedance-Capacitance Trade-offs : High capacitance in poly(carbazole-co-EDOT) films may correlate with low impedance due to enhanced ionic mobility, but inconsistent results could stem from uneven film thickness .

- Methodological Adjustments : Use atomic force microscopy (AFM) to assess surface uniformity and electrochemical quartz crystal microbalance (EQCM) to track mass changes during polymerization .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

- Low Yields : Hydrazone formation may suffer from side reactions (e.g., hydrolysis). Mitigate by using anhydrous solvents (e.g., THF) and molecular sieves .

- Purification Issues : Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .

Q. How can computational modeling guide the design of derivatives with targeted properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.